4-Methoxypyrimidine-5-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
911461-30-8 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-11-6-4(5(7)10)2-8-3-9-6/h2-3H,1H3,(H2,7,10) |
InChI Key |
YEVRPHYQWOHHDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC=C1C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methoxypyrimidine 5 Carboxamide and Its Analogues
Strategic Design of Synthetic Routes
The efficient construction of 4-methoxypyrimidine-5-carboxamide and its derivatives hinges on carefully planned synthetic routes. These strategies are often designed to be convergent and flexible, allowing for the late-stage introduction of structural diversity.
Multi-Step Organic Synthesis Approaches
The synthesis of complex pyrimidine (B1678525) derivatives, including this compound, typically involves multi-step reaction sequences. ontosight.ai These approaches allow for precise control over the introduction of various functional groups onto the pyrimidine core. A common strategy involves the initial construction of a functionalized pyrimidine ring, followed by modifications to introduce the desired substituents. For instance, a synthetic pathway might commence with the formation of a pyrimidine ring through condensation reactions, followed by sequential functionalization at different positions. ontosight.ai
One illustrative multi-step synthesis might involve the following general sequence:
Ring Formation: Condensation of a dicarbonyl compound or its equivalent with an amidine to form the initial pyrimidine ring. organic-chemistry.org
Functionalization: Introduction of a methoxy (B1213986) group at the 4-position and a carboxylate or its precursor at the 5-position.
Amidation: Conversion of the carboxylate group to the final carboxamide. vulcanchem.com
The synthesis of pyrimidine derivatives can also be achieved through the ring expansion of pyrazole (B372694) precursors, offering a unified route to pyrimidines that are otherwise prepared through divergent methods. uchicago.edu
Modular Synthesis Paradigms for Scaffold Diversity
Modular synthesis has emerged as a powerful paradigm for generating libraries of structurally diverse pyrimidine analogues. nih.gov This approach relies on the use of versatile building blocks, or "modules," that can be combined in various ways to rapidly assemble a wide range of compounds. The pyrimidine scaffold is an ideal framework for modular synthesis due to its inherent structural features that allow for diverse and regioselective functionalization. nih.govmdpi.com
DNA-encoded library technology (DELT) exemplifies a sophisticated modular approach, where each small molecule is linked to a unique DNA tag. nih.gov This enables the rapid generation and screening of vast libraries of compounds. For instance, different functionalized pyrimidine cores can be used as scaffolds to incorporate a variety of building blocks, leading to extensive structural diversification. nih.gov This strategy has been successfully employed to identify potent inhibitors for therapeutic targets. nih.gov
Precursor Chemistry and Starting Materials
The selection of appropriate precursors and starting materials is critical for the successful synthesis of this compound and its analogues. The reactivity and functionality of these precursors dictate the synthetic routes and the types of analogues that can be accessed.
Utilization of Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate as Key Intermediate
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is a highly valuable and versatile intermediate in the synthesis of pyrimidine derivatives. Its structure features a reactive chlorine atom at the 2-position, a methoxy group at the 4-position, and an ethyl ester at the 5-position, providing multiple sites for chemical modification. chemicalbook.combldpharm.comchem-space.comchemicalbook.com
The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of substituents, such as amino groups. nih.gov The ester group can be readily converted to a carboxamide through reaction with an appropriate amine. vulcanchem.com This intermediate is typically synthesized through multi-step reactions involving pyrimidine ring formation and subsequent functionalization.
| Property | Value |
| Compound Name | Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate |
| CAS Number | 1260178-65-1 chemicalbook.com |
| Molecular Formula | C8H9ClN2O3 chemicalbook.com |
| Molecular Weight | 216.62 g/mol chemicalbook.com |
| Key Reactive Sites | C2-Chloro, C5-Ester |
Engagement of Pyrimidine Carboxylic Acid Derivatives
Pyrimidine carboxylic acid derivatives are another important class of precursors for the synthesis of this compound and its analogues. ontosight.ainih.govnuph.edu.ua 4-Methoxypyrimidine-5-carboxylic acid, for example, serves as a key building block where the carboxylic acid group can be activated and coupled with various amines to form the desired carboxamides. lookchem.comchemicalbook.com
The synthesis of these carboxylic acid precursors can be achieved through various methods, including the hydrolysis of the corresponding esters. The presence of the carboxylic acid functionality provides a direct handle for amidation reactions, often facilitated by peptide coupling reagents. uran.ua
| Property | Value |
| Compound Name | 4-Methoxypyrimidine-5-carboxylic Acid |
| CAS Number | 72411-89-3 lookchem.com |
| Molecular Formula | C6H6N2O3 lookchem.com |
| Molecular Weight | 154.12 g/mol lookchem.com |
| Key Functional Group | C5-Carboxylic Acid |
Role of Aminopyrimidines as Precursors
Aminopyrimidines are fundamental precursors in the construction of a wide range of substituted pyrimidines. nih.govresearchgate.netresearchgate.netacs.orggoogle.com The amino group can be introduced at various positions on the pyrimidine ring and can serve as a handle for further functionalization or as a key pharmacophoric element. nih.gov For instance, 2-aminopyrimidines can be synthesized through the condensation of appropriate building blocks or by the displacement of a leaving group at the 2-position of the pyrimidine ring with an amine. nih.gov
The synthesis of 2,4-diaminopyrimidine (B92962) derivatives often starts from 2,4-dichloropyrimidines, where the chlorine atoms are sequentially displaced by different amines. nih.gov Furthermore, aminopyrimidines can be used in cyclization reactions to form fused pyrimidine systems. rsc.orgmdpi.com For example, 5-aminopyrazoles can be condensed with β-dicarbonyl compounds to construct the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. rsc.org The synthesis of 2-amino-4-hydrazinyl-6-methoxypyrimidine from 2-amino-4-chloro-6-methoxypyrimidine (B129847) and hydrazine (B178648) hydrate (B1144303) provides a precursor for further derivatization. nih.gov
Reaction Conditions and Catalytic Systems
The efficiency and success of synthesizing this compound and related structures are highly dependent on the careful optimization of reaction conditions and the selection of appropriate catalytic systems.
Base-mediated condensation is a cornerstone for constructing the pyrimidine ring. These reactions typically involve the cyclization of a C-C-C fragment with an N-C-N fragment, such as an amidine or guanidine (B92328) derivative. rsc.orgmdpi.com The choice of base, solvent, and temperature is critical for maximizing yield and purity. nih.gov
Strong inorganic bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and cesium hydroxide (CsOH) have proven effective in catalyzing pyrimidine formation. mdpi.com Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also employed, often under mild conditions, to facilitate the condensation process. rsc.org For instance, the synthesis of 2-amino-4-isopropyl-6-alkoxy-N-arylpyrimidine-5-carboxamide derivatives has been achieved by reacting ketene (B1206846) dithioacetal precursors with guanidine nitrate (B79036) in the presence of a base. researchgate.net Similarly, refluxing 2-amino-4-chloro-6-methoxypyrimidine with hydrazine hydrate in ethanol (B145695) is a documented method for producing substituted pyrimidines. nih.gov The optimization of these parameters—base, solvent, and temperature—is a key strategy for improving the efficiency of these condensation reactions. nih.gov
| Reactants | Base | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Secondary Propargyl Alcohol + Amidines | DBU | Not Specified | Mild | Triarylated Pyrimidines | rsc.org |
| α,β-Unsaturated Ketones + Benzamidine Hydrochloride | Choline Hydroxide, NaOH, KOH, CsOH | Choline Hydroxide | 60 °C | Substituted Pyrimidines | mdpi.com |
| Chalcone + Amidine | Optimized Base | Optimized Solvent | Optimized Temperature | Fused Pyrimidines | nih.gov |
| 2-Amino-4-chloro-6-methoxypyrimidine + Hydrazine Hydrate | (Self-basic) | Ethanol | Reflux (80-85 °C) | 2-Amino-4-hydrazinyl-6-methoxypyrimidine | nih.gov |
Maintaining anhydrous, or water-free, conditions is frequently essential during the synthesis of pyrimidine derivatives, particularly those containing sensitive functional groups like esters and amides. The presence of water can lead to unwanted hydrolysis, where the ester or amide group is cleaved, resulting in the formation of a carboxylic acid and significantly reducing the yield of the desired product. nih.gov
For example, the synthesis of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is explicitly performed under anhydrous conditions to prevent the hydrolysis of the ethyl ester group. Solvents such as anhydrous toluene, methanol, ether, and tetrahydrofuran (B95107) are commonly used to create a water-free environment for these reactions. semanticscholar.orgresearchgate.net While some pyrimidine backbones show considerable resistance to hydrolysis, it remains a critical factor to control, especially when aiming for high-purity final products. d-nb.info After the primary reaction is complete, water is often carefully introduced to hydrolyze any remaining reactive agents before purification. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyrimidine analogues. researchgate.net This non-conventional heating method offers several advantages over traditional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles. foliamedica.bgresearchgate.net
The Biginelli condensation, a classic multicomponent reaction for synthesizing tetrahydropyrimidines, has been successfully adapted to microwave conditions, enhancing its efficiency. foliamedica.bg Microwave irradiation has been used for catalyst-free reactions, such as the synthesis of pyrimido[4,5-b] oup.comnaphthyridin-4(3H)-ones, and in conjunction with heterogeneous catalysts for the eco-friendly production of 4-amino pyrimidine analogues. rsc.orgnih.gov The precise control over parameters like temperature, pressure, and power allows for the rapid optimization of reaction conditions, making MAOS a highly effective and efficient strategy in pyrimidine chemistry. researchgate.netresearchgate.net
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 6-8 hours | 65-78% | foliamedica.bg |
| Microwave Irradiation | 6-8 minutes | 75-88% | foliamedica.bg |
| Microwave (Catalyst-Free) | Minutes | Moderate to Excellent | researchgate.netnih.gov |
| Microwave (Heterogeneous Catalyst) | 5 minutes | 88-95% | rsc.org |
The selection of an optimal catalyst is crucial for enhancing the efficiency, yield, and selectivity of pyrimidine synthesis. Catalyst screening involves systematically testing a variety of catalysts under different conditions to identify the most effective one for a specific transformation. rsc.orgacs.org
Transition metal catalysts, including those based on palladium, copper, ruthenium, and iridium, are widely used in cross-coupling and cyclization reactions to build the pyrimidine core and its derivatives. mdpi.comresearchgate.net For example, a screening of various ruthenium and iridium pincer complexes was conducted to optimize a cascade reaction for constructing complex pyrido[1,2-a]pyrimidines, with a specific CCC pincer NHC–Ru(III) complex providing the best yield of 96%. rsc.org In other studies, copper catalysts have been screened for their effectiveness in defluorinative cyclization reactions. acs.org The use of nanocatalysts, such as copper-doped titanium dioxide (nano-Cu-doped TiO2), has also been explored to facilitate pyrimidine ring cyclization under ambient conditions. rsc.org
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cat A (Ru complex) | Toluene | 120 | 40 | rsc.org |
| Cat B (Ru complex) | Toluene | 120 | 43 | rsc.org |
| Cat C (Ir complex) | Toluene | 120 | 0 | rsc.org |
| Cat D (Ir complex) | Toluene | 120 | 0 | rsc.org |
| Cat B (Ru complex) | 1,4-Dioxane | 130 | 96 | rsc.org |
Industrial Production Methodologies
Scaling up the synthesis of this compound from the laboratory to an industrial scale requires methodologies that are efficient, safe, and cost-effective.
Continuous flow chemistry is an increasingly adopted technique for the large-scale manufacturing of pharmaceuticals and fine chemicals. acs.orggoogle.com In contrast to traditional batch processing, where reactants are mixed in a large vessel, flow chemistry involves pumping reagents through tubes or microreactors where the reaction occurs continuously. google.com
This methodology offers significant advantages for industrial production, including enhanced safety (small reaction volumes minimize risks), superior heat and mass transfer, precise control over reaction parameters, and improved product consistency and yield. researchgate.net The process is often faster, greener, and produces higher quality products compared to batch methods. acs.org For the industrial synthesis of pyrimidine derivatives like this compound, continuous flow processes represent a modern approach to optimize production efficiency, safety, and scalability. researchgate.netsmolecule.com
Automated Reactor Systems and Precise Parameter Control
The synthesis of complex heterocyclic molecules such as this compound benefits significantly from the precision offered by modern automated laboratory reactors (ALRs). mt.com These systems replace traditional glassware setups, providing unparalleled control over critical reaction parameters, which is essential for reproducibility, safety, and efficiency. taawon.com
Automated reactors are designed to minimize manual intervention, thereby reducing human error and allowing for continuous, unattended operation, often 24 hours a day. taawon.com They integrate sensors and actuators to meticulously manage variables such as temperature, pressure, reagent dosing rates, and stirring speed. mt.com This capability is crucial in multistep syntheses where slight deviations can lead to significant drops in yield or the formation of unwanted impurities. For instance, in the synthesis of pyrimidine derivatives, precise temperature control is vital during chlorination steps to prevent over-reaction and during subsequent nucleophilic substitutions to ensure selectivity.
The integration of Process Analytical Technology (PAT) with these reactors allows for real-time monitoring of the reaction progress. mt.com Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can track the concentration of reactants, intermediates, and products as the reaction unfolds. mt.com This continuous data stream enables dynamic adjustments to reaction conditions, ensuring the process remains within its optimal window.
A key advantage of automation is the ability to perform Design of Experiments (DoE) studies efficiently. By systematically varying multiple parameters across a series of automated experiments, researchers can rapidly identify the optimal conditions for a given transformation. mt.com This is particularly valuable in developing robust and scalable processes for pharmaceutical intermediates. In one documented case involving the automated production of a complex radiolabeled molecule, a new one-pot, two-step automated protocol resulted in a more than 20% increase in activity yields compared to the previous two-reactor process. mdpi.com This highlights the tangible benefits of converting a multi-stage manual process into a streamlined, automated one.
Table 1: Key Parameters Managed by Automated Reactor Systems
| Parameter | Importance in Pyrimidine Synthesis | Control Mechanism |
|---|---|---|
| Temperature | Affects reaction rates and selectivity, crucial for controlling exothermic reactions and preventing byproduct formation (e.g., over-chlorination). | Automated thermostats, cryostats, and heating/cooling jackets. taawon.com |
| Dosing Rate | Precise addition of reagents (e.g., chlorinating agents, amines) prevents localized high concentrations and side reactions. | Syringe pumps, peristaltic pumps with mass flow controllers. beilstein-journals.org |
| Stirring Speed | Ensures homogeneity, improves heat and mass transfer, critical for slurry reactions. | Motorized overhead or magnetic stirrers with precise RPM control. taawon.com |
| Pressure | Necessary for reactions involving gaseous reagents or those performed above the solvent's boiling point. | Automated back pressure regulators and gas controllers. beilstein-journals.org |
These automated systems, sometimes referred to as "Chemputers," can interpret standardized digital protocols to execute complex, multistep syntheses, including work-up and purification steps, with high fidelity. whiterose.ac.uk This evolution from manual bench chemistry to automated synthesis is pivotal for accelerating the development of novel chemical entities and ensuring their consistent, high-quality production.
Optimization Strategies and Synthetic Challenges
The synthesis of this compound and its analogues, while achievable through various routes, is not without its challenges. Optimizing these syntheses involves a concerted effort to maximize product yield while minimizing the formation of impurities. This requires a deep understanding of the reaction mechanisms and potential side reactions.
Addressing Byproduct Formation and Selectivity Issues (e.g., Over-chlorination, Chloro-derivatives)
A primary challenge in the synthesis of pyrimidine-based compounds is controlling selectivity, particularly during halogenation steps. The creation of chloro-derivatives, often by reacting a hydroxypyrimidine precursor with a chlorinating agent like phosphorus oxychloride (POCl₃), is a common and critical step. mdpi.com However, this reaction is prone to the formation of byproducts.
Over-chlorination is a significant issue. If the pyrimidine ring has multiple hydroxyl groups or other activated positions, the reaction can yield di- or even tri-chlorinated products instead of the desired mono-chloro intermediate. mdpi.comthieme.de The reactivity of N-chloro chlorinating reagents can be high, and without careful control, selectivity is lost. rsc.org Computational studies show that pyrimidine bases have multiple potential reaction sites for chlorination. researchgate.net Strategies to mitigate this include:
Stoichiometric Control: Using an equimolar amount of the chlorinating agent per hydroxyl group is a key strategy to avoid excess reagent that could drive further chlorination. Large-scale, solvent-free procedures have demonstrated success using this principle. mdpi.com
Temperature Management: Chlorination reactions are often exothermic. Precise temperature control via automated reactors can prevent temperature spikes that might lead to less selective, more aggressive chlorination.
Use of Bases: The addition of a base, such as pyridine, can modulate the reaction, and its stoichiometry is also a critical parameter to optimize. mdpi.com
Beyond over-chlorination, other byproducts can arise from different reaction steps. For example, in the reduction of a pyrimidine-5-carboxamide derivative using Lithium Aluminium Hydride (LiAlH₄), the expected alcohol product was only a minor byproduct, with the major product being an unexpected 1,6-dihydropyrimidine-5-carbonitrile resulting from the reduction of both the ring and the amide group. researchgate.net This underscores the unique reactivity of the pyrimidine system and the need for careful selection of reagents and conditions to avoid unwanted transformations.
Table 2: Common Byproducts and Mitigation Strategies
| Byproduct Type | Originating Step | Mitigation Strategy |
|---|---|---|
| Over-chlorinated Pyrimidines | Chlorination of hydroxypyrimidines (e.g., with POCl₃) | Strict stoichiometric control of POCl₃; precise temperature management; use of an appropriate base. mdpi.com |
| Isomeric Products | Nucleophilic aromatic substitution (SNAr) | Choice of solvent and temperature; use of catalysts to direct substitution to the desired position. nih.gov |
| Ring-Reduced Species | Reduction of esters or amides (e.g., with LiAlH₄) | Selection of a milder or more selective reducing agent; protection of the pyrimidine ring if necessary. researchgate.net |
| Hydrolysis Products | Work-up or reaction in protic solvents | Conducting reactions under anhydrous conditions; careful control of pH during work-up. |
Yield Enhancement Techniques
Solvent-free reaction conditions represent another powerful approach. Performing reactions, such as the chlorination of hydroxypyrimidines with POCl₃, without a solvent can lead to higher concentrations of reactants, faster reaction times, and simplified product isolation, often by simple filtration. mdpi.com This method has been successfully applied on a multigram scale, yielding satisfactory results (>80% isolated yields) for various pyrimidine substrates. mdpi.com
Microwave-assisted synthesis has also emerged as a valuable tool. Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. nih.govbohrium.com This rapid heating can also improve yields and reduce the formation of byproducts by minimizing the time the product is exposed to harsh reaction conditions. researchgate.net
Finally, catalyst and reagent optimization is fundamental. This includes screening different catalysts for cross-coupling reactions (e.g., Palladium catalysts for Suzuki couplings) to achieve higher conversion and selectivity. biomedpharmajournal.org It also involves modifying the core synthetic route to utilize more efficient or higher-yielding transformations, such as the "deconstruction-reconstruction" strategies that allow for the diversification of the pyrimidine core itself. nih.gov
Table 3: Yield Enhancement Techniques for Pyrimidine Synthesis
| Technique | Principle | Example Application |
|---|---|---|
| Automated Synthesis | Precise parameter control reduces byproducts and improves reproducibility. | Automated one-pot synthesis leading to >20% yield increase. mdpi.com |
| Solvent-Free Reactions | Increased reactant concentration and simplified work-up. | Large-scale chlorination of hydroxypyrimidines with equimolar POCl₃. mdpi.com |
| Microwave Irradiation | Rapid, efficient heating reduces reaction times and side reactions. | Single-step synthesis of 2-amino-4-chloro-pyrimidine derivatives in 15-30 minutes. nih.govbohrium.com |
| Catalyst Optimization | Improving reaction efficiency and selectivity for key bond-forming steps. | Use of Palladium catalysts for Suzuki cross-coupling to build complex analogues. biomedpharmajournal.org |
By strategically combining these advanced methodologies, chemists can overcome the inherent challenges of pyrimidine synthesis to produce this compound and its analogues with greater efficiency, purity, and scalability.
Chemical Reactivity and Mechanistic Investigations of the 4 Methoxypyrimidine 5 Carboxamide Moiety
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for pyrimidine (B1678525) derivatives, facilitated by the ring's electron-deficient nature. bhu.ac.in
Leaving groups located at the C2, C4, and C6 positions of the pyrimidine ring are susceptible to displacement by nucleophiles. bhu.ac.in While direct studies on 4-methoxypyrimidine-5-carboxamide are specific, extensive research on related pyrimidines provides a strong basis for predicting its reactivity.
For instance, in 4-chloro-substituted pyrimidines, the chlorine atom is readily displaced by a variety of nucleophiles. Research on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate demonstrates that the chloro group can be substituted by reagents such as dimethylamine (B145610) and sodium phenoxide. rsc.org
The methoxy (B1213986) group, while generally a poorer leaving group than a halogen, can also be displaced, particularly when the pyrimidine ring is activated by electron-withdrawing groups or under forcing conditions. In some cases, the alkoxy group has been shown to be surprisingly labile. For example, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines resulted in the unexpected substitution of the alkoxy group in addition to the chloro group. chemrxiv.org Furthermore, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide (B1231860) led to the displacement of both the chloro and the methylthio groups, yielding methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org This suggests that the methoxy group on a pyrimidine ring can be displaced by strong nucleophiles.
| Starting Material | Nucleophile | Position of Substitution | Leaving Group | Product |
|---|---|---|---|---|
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | 4 | Chloro | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Phenoxide | 4 | Chloro | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate |
| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amine (excess) | 4 and 6 | Chloro and Alkoxy | Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidine |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Methoxide (excess) | 2 and 4 | Chloro and Methylthio | Methyl 2,4-dimethoxypyrimidine-5-carboxylate |
The electron-deficient nature of the pyrimidine ring in this compound facilitates its reaction with a range of nucleophiles, including amines, thiols, and alkoxides. As established in related systems, chloro- and alkylthio- groups at the 4-position readily undergo substitution with these nucleophiles. rsc.org It is therefore anticipated that a suitable leaving group at the 4-position of a 5-carboxamide pyrimidine would react similarly.
Amines: Primary and secondary amines are effective nucleophiles for the displacement of leaving groups at the 4-position, leading to the formation of 4-aminopyrimidine (B60600) derivatives.
Thiols: Thiolates (the conjugate bases of thiols) are potent nucleophiles and can displace leaving groups to form 4-thioether pyrimidine derivatives. For example, sodium thiophenoxide reacts with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate to yield the corresponding 4-phenylthio derivative. rsc.org
Alkoxides: Alkoxides, such as sodium methoxide, can displace other groups. As noted, an excess of sodium methoxide can lead to the formation of dimethoxy pyrimidine derivatives, indicating the methoxy group itself can be displaced under certain conditions. rsc.org
The mechanism of nucleophilic aromatic substitution on pyrimidines, analogous to pyridines, typically proceeds through a two-step addition-elimination pathway. stackexchange.com
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom (e.g., C4), breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex. chemrxiv.org
Stabilization of Intermediate: The negative charge of this intermediate is delocalized over the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms. This resonance stabilization is greatest for attack at the 2-, 4-, and 6-positions, which explains the regioselectivity of the reaction. stackexchange.com
Departure of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride or methoxide). This step is typically fast.
The rate-determining step is usually the initial attack of the nucleophile to form the stabilized anionic intermediate. stackexchange.com Computational studies on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines have suggested that the Meisenheimer complex plays a crucial role in determining the reaction outcome, including the unexpected displacement of the alkoxy group. chemrxiv.org
Reduction and Oxidation Transformations
The substituents on the this compound moiety are susceptible to reduction and oxidation, offering pathways to a variety of other functionalized pyrimidines.
The reduction of the carboxamide group at the C5 position is not always straightforward. While amides are typically reduced to amines by powerful reducing agents, the pyrimidine ring can influence the reaction's outcome.
A key finding in a study on the reduction of 2-methoxypyrimidine-5-carboxamide with lithium aluminum hydride (LiAlH₄) revealed that the major product was not the expected amine, but rather the 2-methoxy-1,6-dihydropyrimidine-5-carbonitrile. researchgate.net This indicates a dehydration of the primary amide to a nitrile, coupled with the reduction of the pyrimidine ring itself.
In contrast, the reduction of a related ethyl pyrimidine-5-carboxylate with LiAlH₄ can lead to the corresponding (pyrimidin-5-yl)methanol, demonstrating the reduction of the ester to a primary alcohol. researchgate.netrsc.org This suggests that the nature of the C5 substituent (carboxamide vs. ester) dictates the product of the reduction.
The choice of reducing agent is critical in determining the outcome of the reaction due to differences in their reactivity and selectivity.
Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles. commonorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com As mentioned, its reaction with 2-methoxypyrimidine-5-carboxamide is unique, yielding a dihydropyrimidine-5-carbonitrile. researchgate.net This highlights that the pyrimidine ring system can direct the reactivity of LiAlH₄ away from the typical reduction pathway of a carboxamide. The reduction of the pyrimidine ring itself to a 1,6-dihydropyrimidine is also a notable reaction with complex metal hydrides. rsc.orgrsc.org
Sodium Borohydride (NaBH₄): This is a much milder and more selective reducing agent than LiAlH₄. wikipedia.org It readily reduces aldehydes and ketones but is generally unreactive towards esters and amides under standard conditions. wikipedia.org Therefore, NaBH₄ would be expected to be selective, leaving the 4-methoxy and 5-carboxamide groups of the target molecule intact while potentially reducing other more reactive functionalities if present. Its use in pyrimidine chemistry has been documented for the reduction of the ring in N-sulfonylpyridinium salts, which are structurally related. cdnsciencepub.com
| Reducing Agent | Substrate | Product | Comments |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 2-Methoxypyrimidine-5-carboxamide | 2-Methoxy-1,6-dihydropyrimidine-5-carbonitrile | Reduction of the ring and conversion of carboxamide to carbonitrile. researchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | Ethyl 2-methylthiopyrimidine-5-carboxylate | (2-(Methylthio)pyrimidin-5-yl)methanol | Reduction of the ester to a primary alcohol (as a byproduct). researchgate.net |
| Sodium Borohydride (NaBH₄) | This compound | No Reaction (predicted) | Amide group is generally unreactive towards NaBH₄. wikipedia.org |
| Sodium Borohydride (NaBH₄) | 1,4,6-Trisubstituted pyrimidin-2(1H)-ones | Dihydro- and tetrahydro-pyrimidin-2(1H)-ones | Reduction of the pyrimidine ring is possible depending on substituents and conditions. rsc.org |
Oxidation of Methoxy Groups to Aldehyde or Carboxylic Acid Derivatives
The oxidation of a methoxy group on the pyrimidine ring, such as in this compound, represents a significant transformation in synthetic organic chemistry. This reaction allows for the introduction of valuable functional groups, namely aldehydes and carboxylic acids, which can serve as handles for further molecular elaboration. The conversion of the relatively inert methoxy group to a more reactive carbonyl or carboxyl function opens up avenues for a variety of subsequent chemical modifications.
While direct oxidation of a methoxy group to an aldehyde is a challenging transformation that requires carefully controlled conditions to avoid over-oxidation, the exhaustive oxidation to a carboxylic acid is more commonly achieved. Strong oxidizing agents are typically employed for this purpose. The reaction proceeds by oxidative cleavage of the methyl C-H bonds and the subsequent formation of the carboxylic acid. The electron-withdrawing nature of the pyrimidine ring can influence the reactivity of the methoxy group, potentially requiring harsher reaction conditions compared to methoxy groups on electron-rich aromatic systems.
Oxidizing Agents and Reaction Conditions (e.g., Potassium Permanganate (B83412), Chromium Trioxide)
The conversion of methoxy groups to carboxylic acids often necessitates the use of potent oxidizing agents. Among the most common and effective reagents for this transformation are potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). organic-chemistry.orglibretexts.org
Potassium Permanganate (KMnO₄):
Potassium permanganate is a powerful and versatile oxidizing agent capable of oxidizing a wide range of organic functional groups. libretexts.org For the oxidation of a methoxy group on an aromatic or heteroaromatic ring to a carboxylic acid, KMnO₄ is often used under basic or neutral conditions, followed by acidification. The reaction typically requires elevated temperatures to proceed at a reasonable rate. The mechanism is complex and is thought to involve the formation of a manganese ester intermediate. While effective, the strength of KMnO₄ can sometimes lead to the degradation of other sensitive functional groups within the molecule, necessitating careful control of reaction conditions. libretexts.orgmasterorganicchemistry.com Alkyl groups attached to a pyrimidine ring can be oxidized to a carboxylic acid group using KMnO₄. researchgate.net
Chromium Trioxide (CrO₃):
Chromium trioxide and its derivatives are also widely used for the oxidation of activated methyl groups to carboxylic acids. organic-chemistry.org CrO₃ is a strong oxidizing agent, and reactions are often carried out in the presence of sulfuric acid in a mixture of acetone (B3395972) and water, a combination known as the Jones reagent. organic-chemistry.orgorgsyn.org This reagent is known for its ability to oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones. organicchemistrydata.org When applied to methoxyarenes, the Jones reagent can effect the conversion to the corresponding carboxylic acid. However, chromium(VI) compounds are known to be toxic and carcinogenic, which necessitates careful handling and disposal procedures. wikipedia.org Various formulations of chromium(VI) reagents have been developed to improve solubility in organic solvents and to moderate their reactivity, such as Collins reagent (CrO₃·2(pyridine)) and pyridinium (B92312) chlorochromate (PCC). wikipedia.org
| Oxidizing Agent | Typical Conditions | Product | Key Considerations |
| Potassium Permanganate (KMnO₄) | Basic or neutral, heat | Carboxylic Acid | Powerful oxidant, may affect other functional groups. libretexts.orgresearchgate.net |
| Chromium Trioxide (CrO₃) / Jones Reagent | H₂SO₄, acetone/water | Carboxylic Acid | Strong oxidant, toxic and carcinogenic. organic-chemistry.orgwikipedia.org |
| Collins Reagent | Dichloromethane | Aldehyde (from alcohol) | Milder, more selective than Jones reagent. wikipedia.org |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Aldehyde (from alcohol) | Milder, more selective than Jones reagent. wikipedia.org |
Cyclization and Ring-Forming Reactions
The this compound scaffold is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The functional groups present on the pyrimidine ring, namely the methoxy, carboxamide, and the ring nitrogen atoms, provide reactive sites for cyclization reactions, leading to the formation of bicyclic and polycyclic structures with diverse pharmacological potential.
Formation of Fused Heterocyclic Systems (e.g., Thiazolo[4,5-d]pyrimidines, Imidazo[1,2-a]pyrimidines)
The pyrimidine ring can be annulated with other heterocyclic rings to construct a wide array of fused systems. The specific reaction partners and conditions dictate the nature of the resulting fused heterocycle.
Thiazolo[4,5-d]pyrimidines: These fused systems can be synthesized from appropriately substituted pyrimidine precursors. For instance, a common strategy involves the reaction of a pyrimidine bearing vicinal amino and thio functionalities with a one-carbon synthon. In the context of this compound, derivatization to introduce these functionalities would be a necessary prerequisite. For example, conversion of the carboxamide to a thioamide, followed by introduction of an amino group at the 4-position (after displacement of the methoxy group), could set the stage for cyclization with reagents like formic acid or its derivatives to yield the thiazolo[4,5-d]pyrimidine (B1250722) core.
Imidazo[1,2-a]pyrimidines: The synthesis of this class of fused heterocycles typically involves the reaction of a 2-aminopyrimidine (B69317) derivative with an α-haloketone or a related α-dicarbonyl compound. The reaction proceeds via initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization and dehydration. To utilize this compound for this purpose, the methoxy group would first need to be converted into an amino group, a common transformation in pyrimidine chemistry. The resulting 4-aminopyrimidine-5-carboxamide (B188243) could then be reacted with various α-haloketones to generate a library of substituted imidazo[1,2-a]pyrimidines.
Intramolecular Cyclization Cascades
Intramolecular cyclization reactions of suitably functionalized this compound derivatives can lead to the formation of complex polycyclic systems in a single synthetic operation. These cascade reactions are highly efficient in building molecular complexity.
For example, if a side chain containing an appropriate nucleophile is introduced at the 4-position (following displacement of the methoxy group), it can be designed to react with the 5-carboxamide group or with one of the ring nitrogen atoms. Similarly, modification of the carboxamide group to a more reactive species could initiate a cyclization cascade with a substituent at the 4-position. The design of the precursor is critical, as the regioselectivity of the cyclization is determined by the nature of the interacting functional groups and the length and flexibility of the linking chain.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a powerful means to introduce a wide range of substituents onto the pyrimidine core, enabling the synthesis of diverse libraries of compounds for biological screening.
Suzuki Cross-Coupling for Aryl and Heteroaryl Moiety Introduction
The Suzuki cross-coupling reaction, which involves the coupling of an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base, is a particularly versatile method for the formation of C-C bonds.
To employ the this compound scaffold in Suzuki cross-coupling reactions, it is first necessary to introduce a leaving group, typically a halogen (e.g., Cl, Br, I), at a reactive position on the pyrimidine ring. The methoxy group at the 4-position is not a suitable leaving group for direct Suzuki coupling. However, the pyrimidine ring can be halogenated at the 2-, 4-, or 6-positions. For instance, if a chlorine or bromine atom is introduced at the 2- or 6-position of the this compound core, this halo-substituted derivative can then serve as the electrophilic partner in a Suzuki coupling reaction.
The reaction would proceed by reacting the halogenated pyrimidine with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as Na₂CO₃, K₂CO₃, or Cs₂CO₃. This would allow for the direct attachment of a wide range of aryl and heteroaryl groups to the pyrimidine ring, providing a straightforward route to novel derivatives of this compound with potentially interesting biological activities.
| Reaction Type | Reactants | Reagents/Catalysts | Product |
| Suzuki Cross-Coupling | Halogenated this compound, Aryl/Heteroaryl Boronic Acid | Pd(0) or Pd(II) catalyst, Base | Aryl/Heteroaryl substituted this compound |
Chemoselective Functional Group Interconversions
The molecular architecture of this compound features two primary reactive sites amenable to functional group interconversion: the carboxamide moiety at the C5 position and the methoxy group at the C4 position. The strategic and selective manipulation of these groups is pivotal for the synthesis of diverse derivatives with modified physicochemical and biological properties. Research in this area focuses on achieving high chemoselectivity, ensuring that reactions targeting one functional group leave the other intact.
Selective Transformations of the Carboxamide Group
The carboxamide group is a versatile functional handle that can be converted into several other nitrogen-containing functionalities. Key transformations include dehydration to a nitrile and reduction to an amine.
Dehydration to Nitrile:
The conversion of the primary amide of this compound to the corresponding 4-methoxypyrimidine-5-carbonitrile (B91859) is a synthetically valuable transformation. This dehydration reaction is typically achieved using a variety of dehydrating agents. Common reagents for this purpose include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), trifluoroacetic anhydride (B1165640) (TFAA), and Burgess reagent. The choice of reagent and reaction conditions is crucial to prevent undesired side reactions on the methoxy group or the pyrimidine ring itself. For instance, milder reagents might be preferred to avoid potential cleavage of the methoxy ether linkage, particularly under harsh acidic or high-temperature conditions.
Reduction to Amine:
The selective reduction of the carboxamide to a primary amine, yielding (4-methoxypyrimidin-5-yl)methanamine, represents another important functional group interconversion. This transformation is challenging due to the inherent stability of the amide bond. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are often employed. Achieving chemoselectivity requires careful control of the reaction conditions to prevent the reduction of the pyrimidine ring or cleavage of the methoxy group. Catalytic hydrogenation can also be an alternative, although it may require specific catalysts and conditions to favor the reduction of the amide over the aromatic ring.
Selective Transformations of the Methoxy Group
The methoxy group at the C4 position of the pyrimidine ring is an electron-donating group that can be selectively cleaved to unveil a hydroxyl group, or it can be substituted by other nucleophiles.
Ether Cleavage to Hydroxyl:
The O-demethylation of this compound to yield 4-hydroxypyrimidine-5-carboxamide (B372758) is a fundamental transformation. This ether cleavage is typically performed under acidic conditions, often using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Lewis acids such as boron tribromide (BBr₃) are also highly effective for this purpose and can often be used under milder conditions. The challenge in this conversion lies in preventing the hydrolysis of the carboxamide group, which can occur under strong acidic conditions. Therefore, the selection of the appropriate reagent and the fine-tuning of reaction parameters such as temperature and reaction time are critical to ensure the selective cleavage of the ether bond.
The following table summarizes the key chemoselective functional group interconversions for the this compound moiety:
| Starting Material | Targeted Functional Group | Reagents and Conditions | Product |
| This compound | Carboxamide | Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA), heat | 4-Methoxypyrimidine-5-carbonitrile |
| This compound | Carboxamide | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) in THF | (4-Methoxypyrimidin-5-yl)methanamine |
| This compound | Methoxy | Boron tribromide (BBr₃) in CH₂Cl₂ or Hydrobromic acid (HBr), heat | 4-Hydroxypyrimidine-5-carboxamide |
Derivatization Strategies and Structure Activity Relationship Sar Analysis in Chemical Modification
Systematic Modification of the Carboxamide Functional Group
The carboxamide group at the 5-position of the pyrimidine (B1678525) ring is a critical site for modification, significantly influencing the compound's interactions with biological targets. SAR studies have demonstrated that even minor alterations to this group can lead to substantial changes in activity.
Research into a series of pyrimidine-4-carboxamides as enzyme inhibitors revealed that the nature of the amide substituent is pivotal. acs.org For instance, the conversion of the amide nitrogen to N-methyl or N-benzyl derivatives can lead to a significant decrease in inhibitory activity, suggesting that the unsubstituted amide is crucial for interaction with the target. rsc.org Conversely, the introduction of a substituted aromatic moiety at the amide nitrogen has been shown to be essential for enhanced activity in other contexts. rsc.org
The synthesis of various amide derivatives often involves the reaction of a pyrimidine acyl chloride with a range of primary amines, allowing for the exploration of diverse substituents. acs.org This systematic approach enables the mapping of the binding pocket and the identification of optimal substituents for improved potency and selectivity.
Table 1: Impact of Carboxamide Modification on Biological Activity
| Modification | Observation | Reference |
| N-methylation | Decreased inhibitory activity | rsc.org |
| N-benzylation | Decreased inhibitory activity | rsc.org |
| N-aryl substitution | Enhanced inhibitory activity | rsc.org |
This table is for illustrative purposes and specific outcomes can vary depending on the target and the rest of the molecular scaffold.
Exploration of Substituents on the Pyrimidine Ring (e.g., Position 2, 4, 5)
Position 2: The introduction of electron-releasing groups at the 2-position has been associated with enhanced biological activity in certain pyrimidine-based scaffolds. humanjournals.com In other cases, the presence of a chlorine atom or a methyl group at this position was found to be key for inhibitory effects. rsc.org
Position 4: Modifications at the 4-position are also critical. For instance, in a series of pyrimidine derivatives, the replacement of a trifluoromethyl group at position 4 with chlorine, phenyl, methyl, or ethyl resulted in a minor decrease in activity. rsc.org The nature of the substituent at this position can also influence the molecule's conformation and its interaction with target proteins. nih.gov
Position 5: The substituent at the 5-position has been shown to be crucial for activity. In one study, moving the carboxamide group from position 5 to position 6 resulted in a complete loss of activity. rsc.org The introduction of a methyl group at C-5 was found to be optimal for achieving selectivity for certain kinases. cardiff.ac.uk In other instances, a 5-cyano substituent was found to be critical for potency. nih.gov
Table 2: Influence of Pyrimidine Ring Substituents on Activity
| Position | Substituent | Effect on Activity | Reference |
| 2 | Electron-releasing groups | Enhancement | humanjournals.com |
| 2 | Chlorine, Methyl | Essential for inhibition | rsc.org |
| 4 | Chlorine, Phenyl, Methyl, Ethyl | Minor decrease | rsc.org |
| 5 | Methyl | Optimal for selectivity | cardiff.ac.uk |
| 5 | Cyano | Critical for potency | nih.gov |
This table provides examples from different studies and the effects are context-dependent.
Introduction of Diverse Aryl and Heteroaryl Moieties
The incorporation of aryl and heteroaryl groups is a widely used strategy to explore new chemical space and enhance the biological activity of pyrimidine derivatives. humanjournals.comresearchgate.net These moieties can engage in various non-covalent interactions, such as π-stacking and hydrogen bonding, with biological targets.
Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura and Stille reactions, are powerful tools for introducing a wide range of aryl and heteroaryl substituents onto the pyrimidine core. nih.govresearchgate.net For example, the Stille reaction has been successfully used to introduce furyl and phenyl rings at the C-5 position of the pyrimidine moiety. researchgate.net
The nature of the introduced aryl or heteroaryl group can have a profound impact on the compound's properties. For instance, the introduction of a 4-methoxyphenyl (B3050149) group at position-7 of a pyrrolo[2,3-d]pyrimidine scaffold led to an enhancement in activity. rsc.org Similarly, in a series of thieno[3,2-d]pyrimidine (B1254671) derivatives, a phenyl group at position 6 was found to be essential for antimalarial activity, with further substitutions on the phenyl ring modulating the potency. nih.gov
Conformational Restriction and its Impact on Chemical Interactions
Conformational restriction is a powerful medicinal chemistry strategy used to improve the potency, selectivity, and pharmacokinetic properties of a molecule. researchgate.net By "locking" a flexible molecule into a more rigid conformation that mimics its bioactive state, the entropic penalty of binding to a target is reduced, often leading to enhanced affinity. researchgate.net
This strategy has been successfully applied to pyrimidine derivatives. For example, in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D, the conformational restriction of an N-methylphenethylamine substituent by replacing it with an (S)-3-phenylpiperidine led to a 3-fold increase in potency. acs.org Similarly, in another study, the introduction of conformational constraints led to the identification of a highly selective mTOR inhibitor. acs.org
The reduction in the number of rotatable bonds can also lead to improved metabolic stability and oral bioavailability. nih.gov Computational modeling is often employed to predict the effects of conformational restriction and to guide the design of new, more rigid analogs. nih.gov
Stereochemical Considerations in Derivatization
Stereochemistry plays a crucial role in the biological activity of chiral molecules. The different spatial arrangements of atoms in enantiomers and diastereomers can lead to significant differences in their interactions with chiral biological macromolecules like proteins and nucleic acids.
In the derivatization of pyrimidine compounds, the introduction of chiral centers necessitates careful consideration of stereochemistry. For example, in a study of tetrahydropyrazolopyrimidine carboxamide derivatives, a significant difference in anti-tubercular activity was observed between stereoisomers at the C-5 and C-7 positions. nih.gov The absolute stereochemistry of the active enantiomer was confirmed to be (5R, 7S) through X-ray crystallography. nih.gov
The use of enantiomerically pure starting materials or the separation of racemic mixtures is often required to isolate the more active stereoisomer. The (3R)-configuration of a methylpiperazinyl moiety, for instance, has been noted for its role in ensuring optimal spatial orientation for binding to target proteins. vulcanchem.com The dynamic stereochemistry of atropisomers, which arises from restricted rotation around a single bond, is another important consideration in the design of N-aryl pyrimidine derivatives. unibo.it
Strategies for Enhancing Chemical Diversity and Targeted Chemical Space
Expanding the chemical diversity of pyrimidine-based compound libraries is essential for discovering novel drug candidates and exploring new biological targets. researchgate.netacs.org Several strategies are employed to achieve this, including diversity-oriented synthesis (pDOS) and the use of "privileged scaffolds." acs.org
A deconstruction-reconstruction strategy allows for the diversification of a pyrimidine core by cleaving it into smaller building blocks that can then be reassembled with various modifications, even leading to different heterocyclic systems. nih.gov This approach provides access to a wide range of analogs that would be difficult to synthesize through traditional methods.
Another strategy involves the use of multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. rsc.org DNA-encoded libraries (DELs) also offer a powerful platform for generating and screening vast numbers of pyrimidine derivatives. nih.gov By utilizing a variety of pyrimidine scaffolds with different reactive groups, large and diverse libraries can be constructed to identify hits against specific targets. nih.gov These strategies focus on creating structurally diverse frameworks to explore untapped biochemical spaces, moving beyond simple linear modifications to generate more three-dimensional and complex molecules. researchgate.net
Advanced Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the structure of 4-Methoxypyrimidine-5-carboxamide.
The ¹H NMR spectrum would be expected to display distinct signals corresponding to each unique proton environment in the molecule. The two protons on the pyrimidine (B1678525) ring are expected to appear as singlets in the aromatic region, likely at different chemical shifts due to the differing electronic effects of the adjacent methoxy (B1213986) and carboxamide groups. The methoxy group protons would present as a characteristic singlet, typically in the range of 3.8-4.0 ppm. The amide protons would appear as two broad singlets, the chemical shift of which can be sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each carbon atom in this compound is chemically unique and would therefore correspond to a distinct signal in the spectrum. The carbons of the pyrimidine ring would resonate in the aromatic region. The carbon of the carbonyl group in the carboxamide function is expected at a downfield chemical shift, characteristic of amide carbonyls. The methoxy carbon would appear at a typical upfield chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H2 | ~8.7 | - | Singlet |
| H6 | ~8.9 | - | Singlet |
| -OCH₃ | ~4.0 | ~55 | Singlet |
| -CONH₂ | ~7.5 and ~8.0 | - | Broad Singlets |
| C2 | - | ~158 | - |
| C4 | - | ~165 | - |
| C5 | - | ~110 | - |
| C6 | - | ~160 | - |
Note: These are predicted values based on typical chemical shifts for similar functional groups and heterocyclic systems. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Signal Resolution and Connectivity
To overcome the limitations of one-dimensional NMR, such as signal overlap and ambiguity in assignments, two-dimensional (2D) NMR techniques are utilized.
Correlation Spectroscopy (COSY) is a homonuclear correlation technique that reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY experiment would be expected to show no cross-peaks between the pyrimidine protons (H2 and H6) as they are not on adjacent carbons and are thus unlikely to have a significant scalar coupling. This lack of correlation helps to confirm their positions on the ring.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear correlation technique that maps protons directly attached to carbons. nih.gov An HSQC spectrum of this compound would show correlations between the pyrimidine protons and their directly bonded carbons (H2 to C2 and H6 to C6). nih.gov It would also show a correlation between the methoxy protons and the methoxy carbon. This technique is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C spectra. nih.gov
Deuteration Studies for Ambiguity Resolution
Deuteration studies provide a powerful method for resolving ambiguities in NMR spectra, particularly for protons that can be exchanged with deuterium (B1214612). In the case of this compound, adding a small amount of deuterium oxide (D₂O) to the NMR sample would lead to the exchange of the labile amide protons (-CONH₂) with deuterium atoms. As deuterium is not observed in ¹H NMR, the signals corresponding to the amide protons would disappear from the spectrum. This simple experiment definitively identifies the amide proton signals and can help to uncover any underlying signals that may have been obscured by the broad amide peaks. This method is a simple and economical way to simplify complex spectra and aid in structural elucidation. frontiersin.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For this compound, with a molecular formula of C₆H₇N₃O₂, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the proposed molecular formula. nih.gov
Table 2: Theoretical HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass (m/z) | Ion Type |
|---|---|---|
| C₆H₇N₃O₂ | 153.0538 | [M]⁺ |
| C₆H₈N₃O₂ | 154.0616 | [M+H]⁺ |
Analysis of Fragmentation Patterns for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure and can be used for confirmation. The fragmentation of this compound would be expected to follow predictable pathways based on the functional groups present.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint." ksu.edu.sa By absorbing infrared radiation at specific frequencies corresponding to the energy of a particular vibration, a molecule's functional groups can be identified. ksu.edu.sa
The IR spectrum of this compound is distinguished by absorption bands characteristic of its primary functional groups. The carboxamide moiety gives rise to prominent features: the N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two bands in the region of 3400-3200 cm⁻¹. nih.govsapub.org The carbonyl (C=O) stretching vibration is a strong, sharp absorption band that is expected in the range of 1680-1650 cm⁻¹, a frequency influenced by the electronic effects of the pyrimidine ring. researchgate.netresearchgate.net
Other significant vibrations include the C-O stretching of the methoxy group and the various C=C and C=N stretching vibrations within the pyrimidine ring, which are anticipated in the 1600-1400 cm⁻¹ region. researchgate.netvscht.cz The table below summarizes the expected characteristic IR absorptions.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Symmetric & Asymmetric Stretch | 3400 - 3200 |
| Carbonyl C=O | Stretch | 1680 - 1650 |
| Aromatic C=N/C=C | Ring Stretch | 1600 - 1400 |
| Methoxy C-O | Asymmetric Stretch | 1250 - 1300 |
Note: The exact positions of these peaks can be influenced by the sample's physical state (solid, liquid, or gas) and intermolecular interactions like hydrogen bonding.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can be effectively detected using IR spectroscopy. americanpharmaceuticalreview.com Different polymorphs of the same compound can exhibit distinct IR spectra due to variations in their crystal lattice and intermolecular interactions. americanpharmaceuticalreview.comnih.gov
The carbonyl group is particularly sensitive to its environment. Changes in the hydrogen-bonding network between molecules in different polymorphs will alter the vibrational frequency of the C=O bond. americanpharmaceuticalreview.com Therefore, the appearance of inconsistent, shifted, or split carbonyl peaks in the IR spectra of different batches of solid this compound would be a strong indicator of polymorphism. This makes IR spectroscopy a valuable and rapid tool for screening and quality control of the solid form of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions. uzh.ch This absorption corresponds to the excitation of valence electrons from lower energy (ground) states to higher energy (excited) states. shu.ac.uk
The structure of this compound contains chromophores—specifically, the pyrimidine ring and the carboxamide group—which are responsible for its UV absorption. shu.ac.uk The conjugated system of the pyrimidine ring gives rise to high-energy π→π* transitions. The presence of non-bonding (n) electrons on the nitrogen atoms of the pyrimidine ring and the oxygen and nitrogen atoms of the carboxamide group allows for lower-energy n→π* transitions. elte.huuomustansiriyah.edu.iq Typically, the π→π* transitions result in strong absorption bands, while n→π* transitions are weaker. elte.hu The electronic absorption spectra for related pyrimidine derivatives have been studied, showing that transitions corresponding to n→π* and π→π* electronic excitations are characteristic of this class of compounds. ias.ac.inresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
While the crystal structure for this compound alone is not publicly documented, the structure of a closely related, larger molecule containing this exact moiety has been determined by X-ray diffraction and is available in the Protein Data Bank (PDB). rcsb.orgdoi.orgdbtindia.gov.in The entry 4PTG details the crystal structure of a Glycogen synthase kinase-3 beta (GSK3β) inhibitor, 2-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}-4-methoxypyrimidine-5-carboxamide, complexed with its target enzyme. rcsb.orgpdbj.orgutoronto.ca
Analysis of the this compound fragment within this co-crystal structure reveals key conformational features. The pyrimidine ring is essentially planar, as expected for an aromatic system. The methoxy and carboxamide substituents lie nearly in the same plane as the ring, indicating a high degree of conjugation. This technique provides precise atomic coordinates, allowing for a detailed understanding of the molecule's solid-state architecture.
| Parameter | Value |
| PDB ID | 4PTG |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.36 Å |
| R-Value Work | 0.171 |
| R-Value Free | 0.211 |
Data sourced from the RCSB Protein Data Bank entry 4PTG for a compound containing the this compound moiety. rcsb.org
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
The intricate network of hydrogen bonds within and between molecules of this compound plays a pivotal role in its crystal packing, molecular conformation, and interactions with its environment. Advanced spectroscopic techniques, particularly X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, are instrumental in elucidating these non-covalent interactions.
Intermolecular Hydrogen Bonding in the Solid State
X-ray diffraction analysis of crystalline structures containing the this compound moiety provides definitive evidence of extensive intermolecular hydrogen bonding. In the solid state, the carboxamide group is a primary participant in forming these networks. The amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor.
A notable example is the crystal structure of a compound containing 2-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}-4-methoxypyrimidine-5-carboxamide. rcsb.orgdoi.orgpdbj.orgdbtindia.gov.in In this context, the primary amide of the this compound core engages in robust intermolecular hydrogen bonds. The amide protons form hydrogen bonds with acceptor atoms on adjacent molecules, leading to the formation of well-defined supramolecular architectures.
The pyrimidine ring itself can also participate in hydrogen bonding. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. nih.gov For instance, in studies of pyrimidine in aqueous solutions, the ring nitrogen atoms have been shown to form hydrogen bonds with water molecules. nih.gov This suggests that in a crystalline environment, these nitrogen atoms are potential sites for interaction with hydrogen bond donors from neighboring molecules.
Table 1: Potential Intermolecular Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Interaction Type |
| Amide N-H | Carbonyl O (of another molecule) | N-H···O |
| Amide N-H | Pyrimidine Ring N (of another molecule) | N-H···N |
This table is illustrative of potential interactions based on the known chemistry of pyrimidines and carboxamides.
Intramolecular Hydrogen Bonding
The potential for intramolecular hydrogen bonding in this compound exists between the amide proton and the methoxy group's oxygen atom or one of the pyrimidine ring's nitrogen atoms. The formation of such a bond would depend on the rotational conformation of the carboxamide and methoxy groups relative to the pyrimidine ring.
Spectroscopic Evidence and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying hydrogen bonding. nih.govlibretexts.org The chemical shift of the amide protons is particularly sensitive to their hydrogen-bonding environment. walisongo.ac.id In a non-polar solvent, a downfield shift of the amide proton resonance is indicative of its participation in a hydrogen bond. msu.edu Variable temperature NMR studies can also provide thermodynamic data on the strength of these interactions. walisongo.ac.id
Infrared (IR) Spectroscopy: IR spectroscopy can provide clear evidence for hydrogen bonding through shifts in the vibrational frequencies of the involved functional groups. mdpi.com For the carboxamide group, participation in hydrogen bonding leads to a noticeable shift in the N-H and C=O stretching frequencies. A broadening and shifting to lower wavenumbers of the N-H stretching band is a classic indicator of hydrogen bonding. Similarly, the C=O stretching band will also shift, typically to a lower frequency. mdpi.com The magnitude of these shifts can provide a qualitative measure of the hydrogen bond strength.
Table 2: Expected IR Frequency Shifts due to Hydrogen Bonding
| Functional Group | Vibrational Mode | Expected Shift upon H-Bonding |
| Amide N-H | Stretching | Shift to lower frequency, broadening of the peak |
| Carbonyl C=O | Stretching | Shift to lower frequency |
This table presents expected trends in IR spectroscopy based on established principles.
Computational and Theoretical Chemistry Studies of 4 Methoxypyrimidine 5 Carboxamide and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of 4-Methoxypyrimidine-5-carboxamide and its analogues.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often at the B3LYP/311G(d,p) level of theory, provide detailed information about bond lengths, bond angles, and dihedral angles. nih.govacs.org These theoretical parameters have shown good correlation with experimental data obtained from single-crystal X-ray diffraction (SC-XRD). nih.govacs.org
DFT studies on analogous pyrimidines reveal that the pyrimidine ring typically adopts a planar geometry due to its aromatic nature. The distribution of electron density is significantly influenced by the substituents. For instance, in related methoxypyrimidine derivatives, higher electron density is observed on the oxygen atom of the methoxy (B1213986) group and the nitrogen atoms of the pyrimidine ring. This information is crucial for predicting the molecule's reactivity and potential interaction sites.
Furthermore, DFT calculations can be used to perform frequency analysis, which helps to confirm the stability of the optimized molecular geometries. nih.govacs.org These computational approaches have been successfully applied to various pyrimidine analogues, providing a solid theoretical foundation for understanding their chemical behavior. nih.goviucr.org
HOMO-LUMO Gap Analysis for Electrophilic and Nucleophilic Sites
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net
For pyrimidine derivatives, the HOMO and LUMO are distributed across different parts of the molecule, indicating the likely sites for electrophilic and nucleophilic attacks. In studies of similar O-benzenesulfonylated pyrimidines, the electron density of the HOMO was found to be concentrated on the pyrimidine ring, specifically on the amine-substituted parts, while the LUMO was located on the benzenesulfonate (B1194179) moiety. nih.govacs.org This separation of frontier orbitals suggests an intramolecular charge transfer from the pyrimidine ring to the sulfonate group. nih.govacs.org
The HOMO-LUMO energy gap for analogous pyrimidines is typically in the range of 4-5 eV, which indicates moderate stability. This analysis is critical for understanding the electronic transitions within the molecule and predicting its behavior in chemical reactions. The locations of the HOMO and LUMO help identify the nucleophilic (electron-donating) and electrophilic (electron-accepting) sites, respectively.
Molecular Interactions and Docking Simulations
Understanding how this compound and its analogues interact with biological targets is crucial for drug design. Molecular docking and interaction studies provide valuable insights into these processes.
Investigation of Binding Mechanisms with Target Structures
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand the binding mechanisms of ligands with their protein targets. For pyrimidine derivatives, docking studies have been employed to rationalize their biological activities by identifying key interactions at the molecular level. vulcanchem.com
For instance, in studies of similar pyrimidine-based compounds, molecular docking has revealed specific hydrogen bonding and π-π stacking interactions with the amino acid residues in the active site of a target protein. vulcanchem.com These interactions are critical for the stability of the ligand-protein complex. In the case of a related 4-amino-pyrrolopyridine-5-carboxamide, docking studies showed that the aminoethyl functionality could discriminate between the ligand binding sites of different kinases, explaining its selectivity. nih.gov
These simulations provide a structural basis for the observed biological activity and guide the design of new analogues with improved potency and selectivity. By visualizing the binding mode, researchers can make informed decisions about which parts of the molecule to modify to enhance its interaction with the target.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.govscience.govresearchgate.net This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron distribution of the pro-crystal. The resulting surface provides a visual representation of intermolecular contacts.
In studies of related pyrimidine derivatives, Hirshfeld surface analysis has shown that H···H, O···H/H···O, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the crystal packing. nih.govscience.govresearchgate.net This detailed understanding of intermolecular forces is crucial for crystal engineering and for predicting the solid-state properties of these compounds.
In Silico Physicochemical Property Prediction
Predicting the physicochemical properties of a compound is a critical step in the early stages of drug discovery. In silico methods offer a rapid and cost-effective way to estimate these properties.
Computational tools and platforms like Molinspiration are used to calculate various physicochemical properties, including lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area. auctoresonline.org These properties are essential for predicting a compound's drug-likeness and pharmacokinetic profile, often evaluated using frameworks like Lipinski's Rule of Five and Veber's rules. auctoresonline.org
Applications of the 4 Methoxypyrimidine 5 Carboxamide Scaffold in Advanced Chemical Research
Building Block for Complex Heterocyclic Systems
The inherent reactivity and functional group handles of the 4-methoxypyrimidine-5-carboxamide core make it an ideal starting point for the construction of more elaborate heterocyclic structures. Chemists leverage this scaffold to design and synthesize novel compounds with precisely tailored electronic and steric properties.
Synthesis of Novel Heterocycles with Tailored Properties
The this compound scaffold is a key precursor in the synthesis of a variety of fused and substituted heterocyclic systems. smolecule.com The electron-deficient nature of the pyrimidine (B1678525) ring, influenced by the two nitrogen atoms, makes it susceptible to nucleophilic attack, while the methoxy (B1213986) and carboxamide groups can be modified or can direct reactions to specific positions. heteroletters.org For instance, derivatives like 2-amino-4-chloro-6-methoxypyrimidine (B129847) are used as starting materials to produce a range of substituted pyrimidines by reacting them with nucleophiles like hydrazine (B178648) hydrate (B1144303). nih.gov
Research has demonstrated the conversion of pyrimidine derivatives into other heterocyclic systems. For example, nitropyrimidines can react with arylhydrazines to yield diaminopyrazoles. amazonaws.com The functional groups on the this compound scaffold provide handles for such transformations, allowing for the creation of diverse molecular libraries. This "build-couple-transform" strategy enables the generation of chemical diversity, which is crucial for screening and identifying new bioactive compounds. mdpi.com The synthesis of various substituted N-heterocycles, including pyrazoles, thiazolidinones, and pyridopyrimidines, has been achieved using versatile building blocks, highlighting the broad potential of such scaffolds. mdpi.com
| Starting Pyrimidine Derivative | Reagents | Resulting Heterocycle | Application Area |
| 2-Amino-4-chloro-6-methoxypyrimidine | Hydrazine Hydrate | 2-Amino-4-hydrazinyl-6-methoxypyrimidine | Intermediate for antidiabetic agents nih.gov |
| 2-Amino-N-aryl-4-isopropyl-6-methoxypyrimidine-5-carboxamide | - | Substituted Pyrimidine | Antimicrobial Agents core.ac.uk |
| Nitropyrimidine | Arylhydrazines | 4-Nitro-3,5-diaminopyrazole | Heterocyclic Synthesis amazonaws.com |
| 4-chloro-6-methoxypyrimidine-5-carboxylic acid | N-(5-ethyl-4-(trifluoromethyl)-1,3-thiazol-2-yl)amine | N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide | TRPV3 Modulators google.com |
Role in Multi-Component Reaction Development
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov The pyrimidine scaffold is a frequent participant in such reactions. While direct participation of this compound in well-known MCRs is not extensively documented, related structures are integral to their development. For example, the Biginelli reaction, a classic MCR, produces dihydropyrimidinones from a β-ketoester, an aldehyde, and urea, showcasing the fundamental role of pyrimidine-forming condensations in MCR chemistry. smolecule.com
The functional groups on the this compound scaffold make it a suitable candidate for designing new MCRs. The carboxamide can act as a nucleophile or be derived from a carboxylic acid component, while the pyrimidine ring itself can be constructed through an MCR or act as a component in a subsequent reaction. The development of MCRs is a key area in medicinal chemistry for building libraries of compounds for drug discovery. nih.gov
Chemical Intermediates in Pharmaceutical and Agrochemical Research
Beyond its role as a foundational building block, the this compound scaffold and its close analogs are crucial intermediates in the multi-step synthesis of commercial and investigational agents in the pharmaceutical and agrochemical industries.
Utility in Synthetic Pathways for Advanced Intermediates
The pyrimidine core is a privileged structure in many marketed drugs and agricultural products. heteroletters.org Consequently, functionalized pyrimidines like this compound are high-value intermediates. For example, 2-amino-4-chloro-6-methoxypyrimidine (ACMP) is a significant intermediate for synthesizing highly active herbicides and various active pharmaceutical ingredients, including anticancer and antidiabetic medications. google.com Similarly, 2-Chloro-4-methoxypyrimidine is an intermediate in the preparation of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV. chemicalbook.com
The synthesis of complex molecules often involves the sequential and regioselective modification of a core structure. The methoxy group at the 4-position of the pyrimidine ring can be substituted by other nucleophiles, and the carboxamide at the 5-position can be hydrolyzed to the carboxylic acid or converted to other functional groups, providing multiple avenues for elaboration. heteroletters.orglookchem.com This utility is evident in the agrochemical industry, where substituted pyrimidines form the basis of many herbicides. dokumen.pub
| Intermediate | Final Product Class/Name | Application |
| 2-Amino-4-chloro-6-methoxypyrimidine | Herbicides, Pharmaceuticals | Agrochemical, Medicinal google.com |
| 2-Chloro-4-methoxypyrimidine | Rilpivirine | Antiviral (HIV) chemicalbook.com |
| 4-Methoxypyrimidine-5-carboxylic Acid | 3-Nortropane derivatives | Pharmaceutical (Antipsychotic) lookchem.com |
| 4-chloro-N-[5-ethyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-6-methoxypyrimidine-5-carboxamide | TRPV3 Modulators | Pharmaceutical (Pruritus, Dermatitis) google.com |
Chemical Modulators of Biological Targets
The this compound scaffold is frequently incorporated into molecules designed to interact with specific biological targets like enzymes and receptors. vulcanchem.com The pyrimidine ring can participate in hydrogen bonding and π-stacking interactions within protein binding sites, while the substituents at the 4- and 5-positions can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
A notable example is the development of 4-phenoxypyrimidine-5-carboxamide derivatives as potent agonists of the Takeda G protein-coupled receptor 5 (TGR5), a target for type 2 diabetes. nih.gov These compounds were found to stimulate glucagon-like peptide-1 (GLP-1) secretion and reduce blood glucose levels in animal models. nih.gov Similarly, pyrimidine-4-carboxamides have been identified as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the production of anandamide, with potential applications for neurological disorders. acs.org Other research has shown that pyrimidine derivatives can effectively inhibit metabolic enzymes like carbonic anhydrase, cholinesterases, and α-glycosidase. researchgate.net The thieno[3,2-d]pyrimidine-6-carboxamide scaffold has yielded potent pan-inhibitors of sirtuin enzymes (SIRT1, SIRT2, SIRT3), which are important targets in cancer and metabolic diseases. acs.org
| Target | Pyrimidine-based Modulator | Biological Effect |
| TGR5 (G-protein-coupled receptor) | 4-Phenoxypyrimidine-5-carboxamide derivatives | Agonist activity, potential antidiabetic nih.gov |
| NAPE-PLD (Enzyme) | Pyrimidine-4-carboxamide derivatives | Inhibitor activity, potential neurological applications acs.org |
| SIRT1, SIRT2, SIRT3 (Enzymes) | Thieno[3,2-d]pyrimidine-6-carboxamide derivatives | Pan-inhibitor activity, potential anticancer/metabolic applications acs.org |
| Carbonic Anhydrases, Cholinesterases, α-Glycosidase (Enzymes) | Novel pyrimidine derivatives | Inhibitor activity against various metabolic enzymes researchgate.net |
| TRPV3 (Ion Channel) | N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides | Modulator activity, potential treatment for pruritus google.com |
Mechanistic Investigations of Biochemical Interactions
Understanding how a molecule interacts with its biological target is fundamental to drug design. The this compound scaffold and its analogs serve as valuable chemical tools for these mechanistic studies. By systematically modifying the structure and observing the effects on biological activity, researchers can deduce key binding interactions and reaction mechanisms. acs.org
For instance, research on pyrimidine-based inhibitors of sirtuin enzymes, coupled with X-ray crystallography, has shown that the pyrimidine-carboxamide portion can effectively mimic the hydrogen bonding contacts made by the nicotinamide (B372718) moiety of the natural cofactor NAD+. acs.org This explains the structure-activity relationship (SAR) where the loss of these hydrogen-bonding groups leads to a significant drop in inhibitory activity. acs.org
In another example, studies on AICAr (5-aminoimidazole-4-carboxamide-1-β-riboside), a compound structurally related to the pyrimidine carboxamide family, revealed that its cytotoxic effects on cancer cells are due to the induction of pyrimidine starvation. nih.gov AICAr treatment leads to an accumulation of orotate, a substrate for the enzyme UMP synthetase, indicating inhibition of the de novo pyrimidine biosynthetic pathway. nih.gov Such studies, which elucidate a molecule's mechanism of action, are critical for the rational design of more effective therapeutic agents. smolecule.com
Chemical Interaction with Nucleic Acids or Enzymes Involved in Nucleic Acid Metabolism
The pyrimidine core of the this compound scaffold is structurally analogous to the pyrimidine bases (cytosine and thymine) found in nucleic acids. This structural mimicry is a foundational principle behind its interaction with enzymes that metabolize nucleic acids. Research has demonstrated that derivatives built upon this scaffold can interfere with the synthesis of DNA and RNA by targeting key enzymes in these pathways.
Notable enzymes that are targeted by pyrimidine-based compounds include:
Thymidylate Synthase (TS): This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov TS catalyzes the methylation of deoxyuridine monophosphate (dUMP). nih.gov The pyrimidine scaffold can act as a substrate mimic, binding to the active site of TS and preventing the natural reaction from occurring. researchgate.net This inhibition halts the production of thymidylate, leading to a depletion of one of the four essential DNA building blocks. nih.gov
Dihydrofolate Reductase (DHFR): DHFR is another vital enzyme in the nucleic acid synthesis pathway. It reduces dihydrofolate to tetrahydrofolate, a key cofactor required for the synthesis of purines and thymidylate. nih.gov The pyrimidine ring, particularly diaminopyrimidine structures, is a well-established pharmacophore for DHFR inhibition. nih.gov Compounds featuring this scaffold can bind to the active site of DHFR, preventing the regeneration of tetrahydrofolate and thereby disrupting the synthesis of DNA, RNA, and certain amino acids. nih.gov
DNA Topoisomerase II: Some research indicates that the 4-methoxypyrimidine (B1296667) scaffold can also interact with other enzymes critical to DNA replication, such as DNA topoisomerase II. smolecule.com This enzyme is responsible for managing DNA tangles and supercoils during replication and transcription. Inhibition of its function can lead to DNA damage and ultimately trigger cell death. smolecule.com
Competitive Inhibition at Enzymatic Binding Sites: Chemical Basis
The primary mechanism by which this compound derivatives exert their effects on enzymes like thymidylate synthase and dihydrofolate reductase is through competitive inhibition. This mode of action is rooted in the chemical and structural features of the molecule, which allow it to compete with the enzyme's natural substrate for binding to the active site.
The chemical basis for this competitive inhibition involves several key interactions:
Structural Mimicry: As mentioned, the pyrimidine ring is a bioisostere of the natural pyrimidine bases. This allows it to fit into the substrate-binding pocket of the enzyme.
Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring, as well as the oxygen and nitrogen atoms of the methoxy and carboxamide groups, can act as hydrogen bond donors and acceptors. These interactions can form strong bonds with amino acid residues in the enzyme's active site, mimicking the binding of the natural substrate. ontosight.ai For instance, the binding of the well-known DHFR inhibitor Trimethoprim involves crucial hydrogen bonds between its diaminopyrimidine ring and carboxylate groups in the enzyme's active site. nih.gov
Functional Group Contributions: The carboxamide functionality is often crucial for potent inhibition of enzymes that bind nucleic acid-related substrates. nih.gov It can form key hydrogen bonds and electrostatic interactions that stabilize the enzyme-inhibitor complex. The methoxy group can also contribute to binding, potentially by fitting into hydrophobic pockets within the active site. ontosight.ai
The table below summarizes the key enzymes inhibited by scaffolds related to this compound and their natural substrates.
| Enzyme | Natural Substrate/Cofactor | Type of Inhibition by Pyrimidine Derivatives |
| Thymidylate Synthase (TS) | dUMP (deoxyuridine monophosphate) | Competitive nih.gov |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate | Competitive nih.gov |
| DNA Topoisomerase II | DNA | Non-competitive (in some cases) smolecule.com |
Molecular Basis of Biochemical Pathway Modulation
By inhibiting key enzymes, compounds based on the this compound scaffold can profoundly modulate critical biochemical pathways, most notably those governing nucleic acid metabolism and cell cycle regulation.
Nucleic Acid Metabolism: The inhibition of thymidylate synthase and dihydrofolate reductase directly disrupts the de novo synthesis of thymidine (B127349) and purines. nih.govnih.gov This leads to an imbalance in the pool of deoxyribonucleotide triphosphates (dNTPs), which are the building blocks of DNA. The depletion of dNTPs stalls DNA replication, a process essential for cell division. This disruption makes these inhibitors particularly effective against rapidly dividing cells, such as cancer cells, which have a high demand for nucleic acid synthesis.
Cell Cycle Regulation: The integrity of the cell cycle is monitored by a series of checkpoints that ensure each phase is completed correctly before the next begins. DNA damage or the stalling of DNA replication, as caused by the inhibition of nucleic acid synthesis, triggers these checkpoints. This can lead to cell cycle arrest, providing the cell with time to repair the damage. nih.gov For example, pyrimidine derivatives have been shown to cause an accumulation of cells in the G1 phase of the cell cycle, preventing them from entering the S phase (DNA synthesis). vulcanchem.com If the damage is too severe to be repaired, the cell cycle arrest can trigger apoptosis, or programmed cell death. nih.gov Furthermore, some pyrimidine-based compounds have been found to inhibit CDC25 phosphatases, enzymes that play a direct and critical role in promoting progression through the cell cycle. core.ac.uk Inhibition of these phosphatases is another mechanism that can lead to cell cycle arrest. core.ac.uk
The table below outlines the molecular consequences of inhibiting key enzymes with pyrimidine-based compounds.
| Inhibited Enzyme | Immediate Molecular Effect | Downstream Cellular Consequence |
| Thymidylate Synthase | Depletion of dTMP | Stalled DNA replication, Cell cycle arrest nih.gov |
| Dihydrofolate Reductase | Depletion of tetrahydrofolate | Disruption of purine (B94841) and thymidylate synthesis nih.gov |
| CDC25 Phosphatases | Sustained phosphorylation of cyclin-dependent kinases | Cell cycle arrest core.ac.uk |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Improved Atom Economy and Environmental Sustainability
The pursuit of green chemistry principles is reshaping the synthesis of organic compounds, including pyrimidine (B1678525) derivatives. chemistryjournals.netjopir.in Future research will likely focus on developing novel synthetic pathways for 4-methoxypyrimidine-5-carboxamide that are not only efficient but also environmentally benign.
Key areas of development include:
Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product is a core principle of green chemistry. nih.govjocpr.com Future synthetic strategies will aim for high atom economy, minimizing the generation of byproducts. chemistryjournals.netjocpr.com This can be achieved through the use of addition and cycloaddition reactions. nih.gov
Catalytic Processes: The use of catalysts, including biocatalysts and transition metal catalysts, can lead to more efficient and selective reactions under milder conditions, reducing energy consumption and waste. jocpr.comijnc.ir
Renewable Feedstocks and Greener Solvents: A shift towards using renewable starting materials and environmentally friendly solvents, such as water or ionic liquids, will be crucial for sustainable synthesis. chemistryjournals.netijnc.ir
Flow Chemistry: Continuous flow processes offer advantages over traditional batch methods, including better control over reaction parameters, improved safety, and easier scalability. chemistryjournals.netijnc.ir
The development of such green synthetic routes is essential for reducing the environmental footprint of chemical manufacturing. chemistryjournals.net
Advanced Mechanistic Studies of Complex Chemical Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and modification of the this compound scaffold is critical for optimizing existing methods and discovering new transformations. Future research will likely employ advanced analytical and computational techniques to elucidate the intricate details of these chemical processes.
For instance, understanding the factors that control regioselectivity in substitution reactions on the pyrimidine ring is crucial for the targeted synthesis of specific isomers. Mechanistic studies could involve:
Kinetic Analysis: To determine reaction rates and the influence of various parameters.
Spectroscopic Techniques: To identify and characterize reaction intermediates and transition states.
Isotope Labeling Studies: To trace the pathways of atoms throughout a reaction.
By unraveling the mechanisms of these transformations, chemists can develop more efficient and selective synthetic protocols.
Integration of Computational and Experimental Approaches for Rational Design of Derivatives
The synergy between computational modeling and experimental validation has become a powerful tool in modern drug discovery and materials science. nih.gov For this compound, this integrated approach can accelerate the design and synthesis of new derivatives with desired properties.
This hybrid strategy typically involves:
Structure-Based Design: Utilizing the three-dimensional structures of target proteins to design molecules that can bind with high affinity and selectivity. nih.gov
Machine Learning and AI: Employing artificial intelligence to predict the biological activity and physicochemical properties of virtual compounds, guiding the selection of candidates for synthesis. nih.gov
Quantum Mechanics Calculations: To understand the electronic properties of the molecule and predict its reactivity. dss.go.th
These computational predictions are then tested experimentally, and the results are fed back to refine the computational models in an iterative cycle. nih.gov This approach has the potential to significantly reduce the time and cost associated with the discovery of new bioactive molecules.
Exploration of New Chemical Reactivity Profiles of the Pyrimidine-5-carboxamide Scaffold
The pyrimidine ring is a versatile scaffold that can undergo a variety of chemical transformations. scispace.com Exploring the full range of its chemical reactivity is essential for creating novel molecular architectures with diverse functionalities. Future research will likely focus on uncovering new reactions and derivatization strategies for the pyrimidine-5-carboxamide core.
This exploration could include:
C-H Activation: Directly functionalizing the carbon-hydrogen bonds of the pyrimidine ring to introduce new substituents.
Multicomponent Reactions: Combining three or more reactants in a single step to rapidly build molecular complexity. ijnc.ir
Photoredox Catalysis: Using light to drive novel chemical transformations under mild conditions.
The discovery of new reactivity profiles will expand the chemical space accessible from the this compound scaffold, providing a richer pool of compounds for biological screening.
Design of Targeted Chemical Libraries for Specific Molecular Interactions
Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify compounds that interact with biological targets. vipergen.comopenaccessjournals.com The design of targeted or focused libraries, which are enriched with compounds predicted to bind to a specific protein or protein family, can significantly increase the efficiency of the screening process. nih.govfrontiersin.org
For the this compound scaffold, future efforts will likely involve the design and synthesis of targeted libraries aimed at specific biological targets of interest. The design of these libraries will be guided by:
Structural Biology: Information from X-ray crystallography or NMR spectroscopy of the target protein in complex with ligands can reveal key binding interactions.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity.
Privileged Scaffolds: Utilizing the pyrimidine core as a "privileged structure" known to interact with a variety of biological targets. frontiersin.org
By creating libraries of compounds with a higher probability of interacting with the desired target, researchers can accelerate the discovery of new lead compounds for drug development. frontiersin.org
Q & A
Basic: What are the established synthetic routes for 4-Methoxypyrimidine-5-carboxamide, and what key intermediates are involved?
Methodological Answer:
Synthesis typically involves coupling reactions and amide bond formation. For example:
- Intermediate Preparation : Start with halogenated pyrimidine derivatives (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) as precursors. Substitution reactions introduce methoxy groups via nucleophilic aromatic substitution under alkaline conditions .
- Amide Formation : React 4-methoxypyrimidine-5-carboxylic acid with amines using coupling agents like EDCI/HOBt or CDI (1,1'-carbonyldiimidazole) in anhydrous DMF or THF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Basic: How is this compound structurally characterized in academic research?
Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:
- Spectroscopy :
- IR : Confirm carbonyl (C=O) stretches at ~1620–1680 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .
- NMR : ¹H NMR detects methoxy protons (~δ 3.8–4.0 ppm) and aromatic pyrimidine protons (δ 8.0–9.0 ppm). ¹³C NMR verifies carboxamide carbonyl (~δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for TGR5 agonist activity?
Methodological Answer:
SAR strategies include:
- Substituent Modulation : Introduce electron-donating groups (e.g., phenoxy) at the 4-position to enhance TGR5 binding. Derivatives with 4-phenoxy groups show EC50 values <1 nM for hTGR5 .
- Bioisosteric Replacement : Replace methoxy with trifluoromethyl or methylsulfanyl to improve metabolic stability .
- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with TGR5’s bile acid-binding pocket, prioritizing substituents that enhance hydrogen bonding and hydrophobic contacts .
Advanced: What methodologies address in vivo efficacy and side-effect profiles of this compound derivatives?
Methodological Answer:
- Efficacy Testing : Administer derivatives (e.g., 50 mg/kg orally) to db/db mice. Measure glucose tolerance (OGTT) and GLP-1 secretion. Compound 23g reduced blood glucose AUC by 49% in ICR mice .
- Side-Effect Mitigation : Monitor gallbladder filling via ultrasound. Structural modifications (e.g., reducing lipophilicity by adding polar groups) minimize gallbladder stimulation while retaining efficacy .
Advanced: How can researchers resolve contradictions between in vitro potency and in vivo pharmacokinetics for this compound?
Methodological Answer:
- Metabolic Stability Assays : Use liver microsomes (human/rodent) to identify metabolic hotspots. For example, methoxy groups may undergo demethylation; blocking with deuterium or fluorine improves stability .
- PK/PD Modeling : Correlate plasma exposure (Cmax, AUC) with pharmacodynamic outcomes. Adjust dosing regimens (e.g., twice-daily vs. once-daily) to align in vitro EC50 with effective plasma concentrations .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Disposal : Segregate organic waste (e.g., unused compound, reaction mixtures) in labeled containers for incineration by licensed facilities .
- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and avoid inhalation .
Advanced: What analytical methods ensure batch-to-batch consistency in purity and stability studies?
Methodological Answer:
- Stability-Indicating HPLC : Use accelerated degradation studies (40°C/75% RH for 4 weeks) to detect impurities. Monitor degradation products (e.g., hydrolysis of carboxamide to carboxylic acid) .
- DSC/TGA : Differential scanning calorimetry (DSC) identifies polymorphic transitions, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
